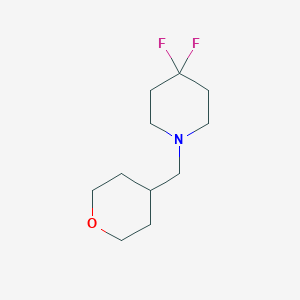

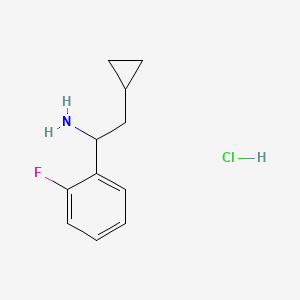

![molecular formula C16H14INO5 B2650218 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 345981-32-0](/img/structure/B2650218.png)

3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

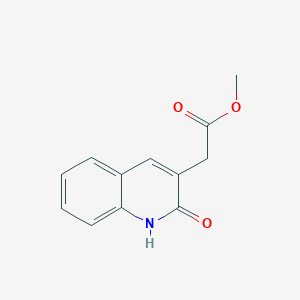

3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is a unique chemical compound. It has an empirical formula of C16H14INO5 and a molecular weight of 427.190 Da . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde can be represented by the SMILES stringCCOc1cc(C=O)cc(I)c1OCc2ccc(I)cc2 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis

The physical form of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is solid . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Photocatalytic Oxidation

One significant application of derivatives of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is in photocatalytic oxidation. Higashimoto et al. (2009) discuss the photocatalytic oxidation of benzyl alcohol and its derivatives, highlighting the high conversion and selectivity of this process under a TiO2 photocatalyst and O2 atmosphere (Higashimoto et al., 2009).

Oxidation Reactions

Lai et al. (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, revealing insights into the reaction mechanisms of high valent oxoruthenium compounds with sulfides. This research underscores the complex interplay of single electron transfer and direct oxygen atom transfer in oxidation reactions (Lai et al., 2002).

Catalysis

In the field of catalysis, Perozo-Rondón et al. (2006) explored the condensation of benzaldehyde and substituted benzaldehydes using alkaline carbons as catalysts. This study is vital for the development of intermediates with medical applications, highlighting the potential of 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde derivatives in pharmaceutical synthesis (Perozo-Rondón et al., 2006).

Oxidation Mechanisms

The work by Keener and Arp (1994) on the transformations of aromatic compounds by Nitrosomonas europaea is particularly relevant. Their research illustrates the oxidation mechanisms of various aromatic compounds, including derivatives similar to 3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde, providing a deeper understanding of microbial interactions with aromatic pollutants (Keener & Arp, 1994).

Safety And Hazards

Propiedades

IUPAC Name |

3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14INO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOSZYGCFOJAEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14INO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

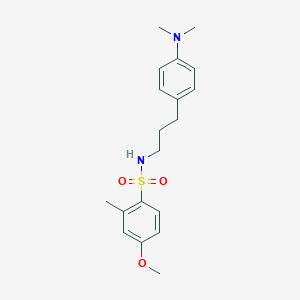

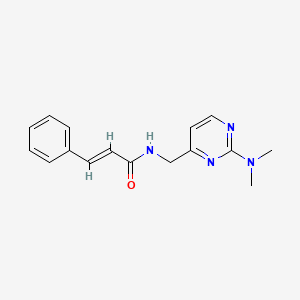

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2650143.png)

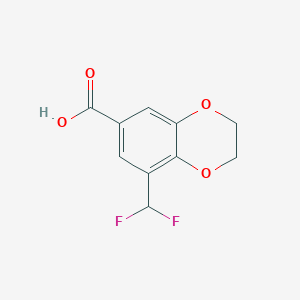

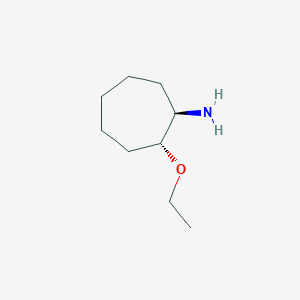

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2650148.png)

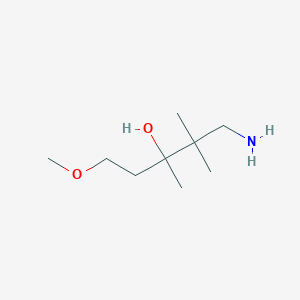

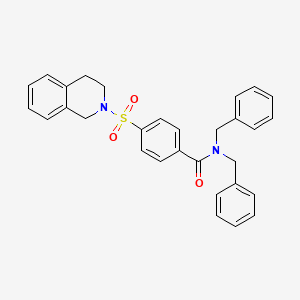

![N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2650150.png)

![3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650152.png)